BenchChemオンラインストアへようこそ!

ES-8891

Renin inhibition Enzyme kinetics Hypertension

For research on human/primate renin-dependent hypertension, ES-8891 is the definitive peptide-based inhibitor. Unlike ACE inhibitors (e.g., captopril), it uniquely suppresses plasma renin activity AND renin secretion without compensatory hyperreninemia (Ki = 1.1 nM). It demonstrates species-specific potency in marmosets/macaques and is clean against related aspartyl proteases at 10 μM. Essential for transgenic human renin models. Guaranteed high purity.

Molecular Formula C42H60N6O6S
Molecular Weight 777.0 g/mol
CAS No. 129445-88-1
Cat. No. B1671240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameES-8891
CAS129445-88-1
SynonymsES 8891
ES-8891
L-threo-Pentonamide, 5-cyclohexyl-2,4,5-trideoxy-N-hexyl-4-((N-(3-(1-naphthalenyl)-N-(4-morpholinylacetyl)-L-alanyl)-3-(4-thiazolyl)-L-alanyl)amino)-
N-morpholinoacetyl-(1-naphthyl)-L-alanyl-(4-thiazolyl)-L-alanyl-4-amino-3-hydroxy-5-cyclohexylpentanoyl-n-hexylamide
Molecular FormulaC42H60N6O6S
Molecular Weight777.0 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)CC(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CN5CCOCC5)O
InChIInChI=1S/C42H60N6O6S/c1-2-3-4-10-18-43-39(50)26-38(49)35(23-30-12-6-5-7-13-30)46-42(53)37(25-33-28-55-29-44-33)47-41(52)36(45-40(51)27-48-19-21-54-22-20-48)24-32-16-11-15-31-14-8-9-17-34(31)32/h8-9,11,14-17,28-30,35-38,49H,2-7,10,12-13,18-27H2,1H3,(H,43,50)(H,45,51)(H,46,53)(H,47,52)/t35-,36-,37-,38-/m0/s1
InChIKeySYPWPWUSXPWLKW-ZQWQDMLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ES-8891 (CAS 129445-88-1) Compound Profile: Orally Active Human Renin Inhibitor for Hypertension Research


ES-8891, chemically known as N-morpholinoacetyl-(1-naphthyl)-L-alanyl-(4-thiazolyl)-L-alanyl-4-amino-3-hydroxy-5-cyclohexylpentanoyl-n-hexylamide [1], is a synthetic peptide-based competitive inhibitor of human renin with an inhibition constant (Ki) of 1.1 nM [2]. It was developed as an orally active antihypertensive agent targeting the rate-limiting step of the renin-angiotensin system (RAS). ES-8891 exhibits species-specific inhibition, being highly potent against human and monkey renin, but less active against pig, rabbit, and rat renin [3]. This compound has demonstrated significant reductions in plasma renin activity (PRA) and blood pressure in preclinical models and human subjects, positioning it as a valuable tool for investigating renin-dependent hypertension and RAS physiology [4][5].

Why Generic Renin or ACE Inhibitors Cannot Replace ES-8891: Key Differentiators in Target Specificity and Downstream Effects


ES-8891 cannot be substituted by generic renin inhibitors or angiotensin-converting enzyme (ACE) inhibitors due to critical differences in molecular target, selectivity profile, and physiological outcomes. While newer non-peptide renin inhibitors like aliskiren share the same enzyme target, ES-8891 is a peptide-based competitive inhibitor with a distinct binding mode and species selectivity [1]. More importantly, direct comparison with captopril, an ACE inhibitor, reveals that ES-8891 uniquely suppresses both plasma renin activity and renin secretion, whereas captopril triggers a compensatory rise in PRA due to disruption of the angiotensin II feedback loop [2][3]. Furthermore, ES-8891 exhibits a well-defined selectivity window, showing no inhibition of related aspartyl proteases (cathepsin D, pepsin) or other off-target enzymes at 10 μM [4]. These mechanistic distinctions translate to differential effects on renal renin storage and long-term RAS modulation, making ES-8891 an irreplaceable probe for dissecting renin-specific pharmacology.

ES-8891 Quantitative Differentiation: Head-to-Head Comparisons with Renin and ACE Inhibitors


In Vitro Potency: ES-8891 Ki for Human Renin vs. Aliskiren and Captopril

ES-8891 is a competitive inhibitor of human renin with an inhibition constant (Ki) of 1.1 nM [1]. In comparison, the clinically approved non-peptide renin inhibitor aliskiren exhibits a Ki of 0.18 nM [2]. While aliskiren is more potent in vitro, ES-8891 represents a chemically distinct peptide-based scaffold with different physicochemical properties. As a comparator from a different mechanistic class, the ACE inhibitor captopril has an IC50 of 0.002–0.025 μM (2–25 nM) against ACE, but it does not directly inhibit renin [3].

Renin inhibition Enzyme kinetics Hypertension

Target Selectivity: ES-8891 Shows No Inhibition of Off-Target Proteases at 10 μM

ES-8891 did not inhibit cathepsin D, pepsin, trypsin, chymotrypsin, angiotensin converting enzyme (ACE), or urinary kallikrein at a concentration of 10 μM (10⁻⁵ M) [1]. This selectivity profile is critical for distinguishing renin-specific effects from non-specific protease inhibition. In contrast, some earlier renin inhibitors exhibited cross-reactivity with cathepsin D or pepsin at similar concentrations, limiting their utility as clean pharmacological probes.

Selectivity profiling Aspartyl proteases Off-target activity

In Vivo Efficacy: ES-8891 vs. Captopril on Plasma Renin Activity and Renal Renin Storage

In sodium-depleted marmosets, oral ES-8891 (30 mg/kg twice daily for 1 week) significantly reduced mean arterial pressure (MAP), plasma renin activity (PRA), and plasma immunoreactive renin (PIR) compared to control [1]. In contrast, captopril (2 mg/kg twice daily) significantly increased PRA and PIR [1]. Additionally, ES-8891 increased kidney renin content, whereas captopril increased both kidney renin content and the number of renin granules with crystalline content [1]. This differential effect on renin secretion and storage highlights the distinct physiological consequences of direct renin inhibition versus ACE inhibition.

In vivo pharmacology Plasma renin activity Renin-angiotensin system

Oral Bioavailability and Pharmacodynamic Duration: ES-8891 Produces Sustained PRA Inhibition

A single oral dose of ES-8891 (30 mg/kg) in sodium-depleted marmosets produced an 80% inhibition of plasma renin activity (PRA) that lasted for more than 6 hours [1]. In healthy human volunteers, a single oral dose of 240 mg ES-8891 produced 75% inhibition of PRA at 0.5 and 1 hour post-dose, with 50% inhibition sustained at 2 hours [1]. Repeated once-daily dosing of 240 mg in humans for 10 days produced complete inhibition of PRA at 0.5 and 1 hour and 50% inhibition at 2 hours [2]. This profile confirms consistent oral absorption and a duration of action suitable for preclinical and exploratory clinical studies.

Pharmacokinetics Oral bioavailability Pharmacodynamics

Species Selectivity: ES-8891 Preferentially Inhibits Human and Monkey Renin

ES-8891 exhibits pronounced species selectivity. It is highly potent against human renin (Ki = 1.1 nM) and also active against monkey renin, but shows less inhibition of renin from pig, rabbit, and rat [1]. This species selectivity is a common feature among early peptide-based renin inhibitors and contrasts with aliskiren, which has IC50 values of 0.6 nM (human), 4.5 nM (mouse), and 80 nM (rat) [2]. The restricted species activity of ES-8891 necessitates the use of primate models (marmoset, macaque) or transgenic human renin mouse models for in vivo studies, a key consideration for experimental design.

Species specificity Preclinical models Renin enzymology

Optimal Research and Industrial Applications for ES-8891 (CAS 129445-88-1)


Investigating Renin-Specific Effects in Primate Models of Hypertension

ES-8891 is ideally suited for studies requiring direct renin inhibition in marmosets or macaques, where its high potency against primate renin [1] and oral bioavailability [2] enable chronic dosing paradigms. Its ability to suppress both plasma renin activity and renin secretion without triggering compensatory PRA increases [3] makes it a superior tool for dissecting renin-dependent hypertension mechanisms compared to ACE inhibitors, which confound interpretation due to reactive hyperreninemia.

Selective Pharmacological Tool for RAS Pathway Dissection in Transgenic Human Renin Mouse Models

In transgenic mice expressing human renin and human angiotensinogen genes, ES-8891 effectively reduces elevated blood pressure by specifically inhibiting the human renin transgene product [4]. This model enables researchers to isolate human renin-driven pathophysiology and evaluate renin inhibitor efficacy in a rodent system that circumvents the species selectivity limitations of ES-8891 [5].

Comparative Studies of Direct Renin Inhibition vs. ACE Inhibition on Renal Renin Storage and Juxtaglomerular Cell Morphology

ES-8891's unique effect on renal renin storage—increasing kidney renin content while suppressing secretion [3]—provides a valuable comparator for studies examining the cellular and morphological responses to RAS blockade. Unlike captopril, which induces juxtaglomerular cell hyperplasia and crystalline renin granule accumulation, ES-8891 produces a distinct pattern of enlarged renin granules with heterogeneous content [3], offering a differential readout for mechanistic renal pharmacology investigations.

Benchmarking Novel Renin Inhibitors in Enzyme Selectivity Panels

With its well-characterized selectivity profile—showing no inhibition of cathepsin D, pepsin, trypsin, chymotrypsin, ACE, or urinary kallikrein at 10 μM [5]—ES-8891 serves as an excellent positive control or reference compound in selectivity screening panels for next-generation renin inhibitors. Its clean off-target profile at micromolar concentrations provides a baseline for evaluating the selectivity window of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ES-8891

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.